molecular formula C9H12FN B060344 N-Ethyl-4-fluorobenzylamine CAS No. 162401-03-8

N-Ethyl-4-fluorobenzylamine

Cat. No.: B060344
CAS No.: 162401-03-8
M. Wt: 153.2 g/mol
InChI Key: CURFQQZYGVCIGJ-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluorobenzylamine: is an organic compound with the molecular formula C9H12FN . It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position and an ethyl group on the nitrogen atom.

Scientific Research Applications

N-Ethyl-4-fluorobenzylamine has several applications in scientific research:

Safety and Hazards

N-Ethyl-4-fluorobenzylamine may be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-4-fluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: On an industrial scale, this compound can be produced by the reaction of 4-fluorobenzyl chloride with ethylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-fluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Ethyl-4-fluorobenzylamine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target. The pathways involved include the modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-4-fluorobenzylamine is unique due to the presence of both the ethyl group on the nitrogen atom and the fluorine substitution on the benzyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURFQQZYGVCIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405877
Record name N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-03-8
Record name N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-Fluorobenzyl)acetamide (1.344 g, 8.039 mmol) was dissolved in THF (100 ml) and was cooled to zero degrees under argon atmosphere. (Methylthio)methene compound with borane (1:1) (1.527 g, 20.098 mmol) was added and the mixture was refluxed overnight at RT. HCl (15 ml, 10%) was gently added and was stirred overnight. The solvent was removed by evaporation. Diethyl ether (20 ml) was added and the product was extracted to the water phase by K2CO3 (3×15 ml). The water phase was acidified by HCl (10 ml, 10%) and the product was extracted to the organic phase by EtOAc (3×15 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 0.309 g of N-(4-fluorobenzyl)ethanamine (yield 25.1%).
Quantity
1.344 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
(Methylthio)methene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.527 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

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